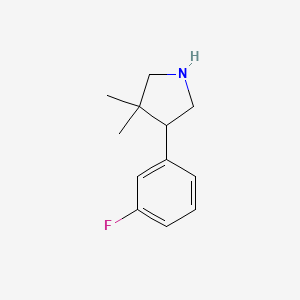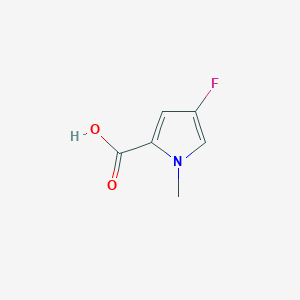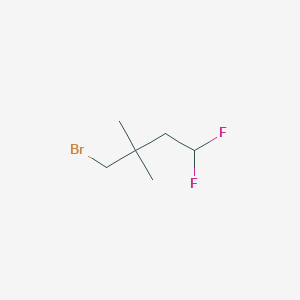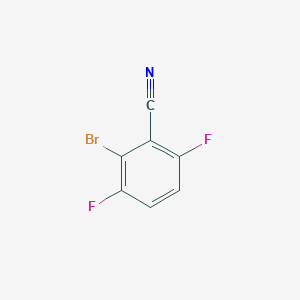
4-叔丁基-3-氟苯-1-磺酰氯
描述
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClFO2S. It is a derivative of benzene, featuring a tert-butyl group, a fluorine atom, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
科学研究应用
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
Target of Action
The primary targets of 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride are likely to be organic compounds with nucleophilic functional groups. This is because sulfonyl chlorides, such as 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride, are typically used as electrophiles in organic synthesis .
Mode of Action
4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride interacts with its targets through a process known as nucleophilic substitution . In this process, the chloride ion of the sulfonyl chloride group is replaced by a nucleophile from the target molecule. This results in the formation of a new covalent bond between the sulfur atom of the sulfonyl group and the nucleophile .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride. For instance, its reactivity might be affected by the pH of the environment, as certain nucleophilic substitutions are known to be sensitive to pH .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-t-Butyl-3-fluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
- Dissolving 4-t-Butyl-3-fluorobenzene in an inert solvent such as dichloromethane.
- Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture for several hours to ensure complete sulfonylation.
- Quenching the reaction with ice-cold water and extracting the product using an organic solvent .
Industrial Production Methods: In industrial settings, the production of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity .
化学反应分析
Types of Reactions: 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles in the presence of a suitable catalyst.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives.
Nucleophilic Substitution: Products include sulfonamides, sulfonates, and thiols.
Reduction: Products include sulfonamides and sulfonic acids.
相似化合物的比较
4-Fluorobenzene-1-sulfonyl chloride: Lacks the tert-butyl group, making it less sterically hindered.
4-t-Butylbenzenesulfonyl chloride: Lacks the fluorine atom, affecting its reactivity and electronic properties.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a tert-butyl group, influencing its chemical behavior.
Uniqueness: 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both the tert-butyl and fluorine substituents. The tert-butyl group provides steric hindrance, while the fluorine atom influences the electronic properties of the compound. This combination of substituents makes it a valuable reagent in organic synthesis and research .
属性
IUPAC Name |
4-tert-butyl-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2S/c1-10(2,3)8-5-4-7(6-9(8)12)15(11,13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPCKATYCBMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452184-05-2 | |
| Record name | 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


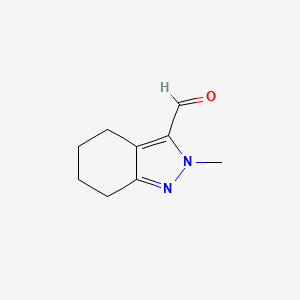
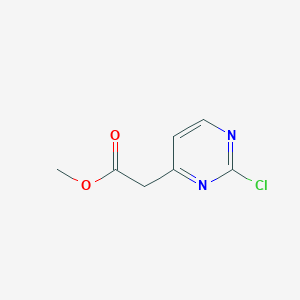
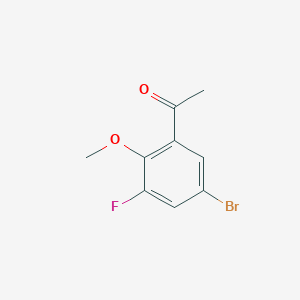
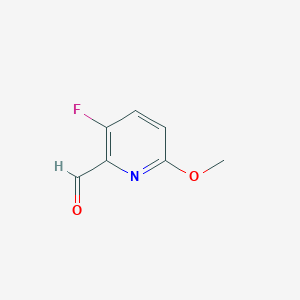
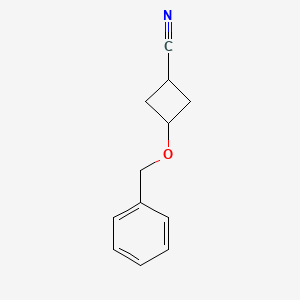
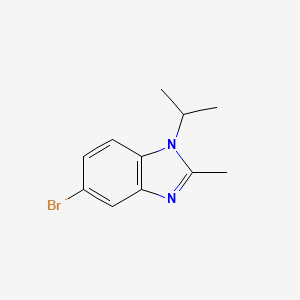

![12-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B1446702.png)
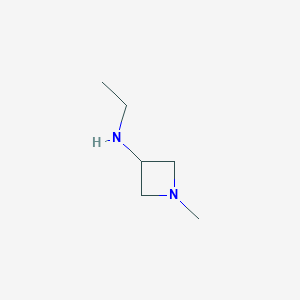
![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)
